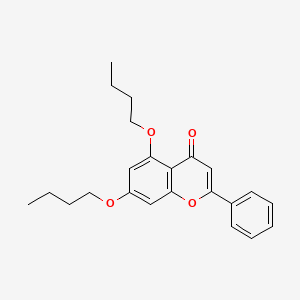

5,7-dibutoxy-2-phenyl-4H-chromen-4-one

Beschreibung

5,7-Dibutoxy-2-phenyl-4H-chromen-4-one is a synthetic flavonoid derivative characterized by a chromen-4-one backbone substituted with butoxy groups at positions 5 and 7 and a phenyl group at position 2. The butoxy substituents (–O–(CH₂)₃CH₃) are lipophilic alkyl chains, distinguishing this compound from naturally occurring flavonoids, which typically feature hydroxyl or methoxy groups. This structural modification enhances membrane permeability and alters solubility profiles compared to polar analogs.

Eigenschaften

Molekularformel |

C23H26O4 |

|---|---|

Molekulargewicht |

366.4 g/mol |

IUPAC-Name |

5,7-dibutoxy-2-phenylchromen-4-one |

InChI |

InChI=1S/C23H26O4/c1-3-5-12-25-18-14-21(26-13-6-4-2)23-19(24)16-20(27-22(23)15-18)17-10-8-7-9-11-17/h7-11,14-16H,3-6,12-13H2,1-2H3 |

InChI-Schlüssel |

HGFDSLZROUUCKN-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCOC1=CC2=C(C(=C1)OCCCC)C(=O)C=C(O2)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5,7-Dibutoxy-2-phenyl-4H-chromen-4-on beinhaltet typischerweise die Reaktion von geeigneten substituierten Phenolen mit Butylbromid in Gegenwart einer Base, um die Butoxyderivate zu bilden. Diesem Schritt folgen Cyclisierungsreaktionen, um den Chromen-4-on-Kern zu bilden. Die Reaktionsbedingungen beinhalten oft die Verwendung von Lösungsmitteln wie Ethanol oder Methanol und Katalysatoren wie Kaliumcarbonat .

Industrielle Produktionsverfahren

Der allgemeine Ansatz würde die Hochskalierung der Labor-Synthesemethoden, die Optimierung der Reaktionsbedingungen für höhere Ausbeuten und die Sicherstellung der Reinheit des Endprodukts durch Umkristallisation oder chromatographische Techniken umfassen .

Analyse Chemischer Reaktionen

Reaktionstypen

5,7-Dibutoxy-2-phenyl-4H-chromen-4-on kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Chinone oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können zur Bildung von Dihydroderivaten führen.

Substitution: Die Butoxygruppen können durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.

Substitution: Nucleophile wie Amine oder Thiole können für Substitutionsreaktionen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation Chinone ergeben, während Reduktion Dihydrochromone produzieren kann .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 5,7-Dibutoxy-2-phenyl-4H-chromen-4-on beinhaltet seine Interaktion mit verschiedenen molekularen Zielen und Signalwegen. Es kann Enzyme wie Acetylcholinesterase hemmen, die am Abbau von Acetylcholin beteiligt ist, einem Neurotransmitter. Diese Hemmung kann zu erhöhten Acetylcholinspiegeln im Gehirn führen, was potenziell für Erkrankungen wie Alzheimer-Krankheit von Vorteil ist. Zusätzlich helfen die antioxidativen Eigenschaften der Verbindung, oxidativen Stress zu reduzieren, indem reaktive Sauerstoffspezies abgefangen werden.

Wirkmechanismus

The mechanism of action of 5,7-dibutoxy-2-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. This inhibition can lead to increased levels of acetylcholine in the brain, potentially benefiting conditions like Alzheimer’s disease. Additionally, the compound’s antioxidant properties help in reducing oxidative stress by scavenging reactive oxygen species .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Observations:

Lipophilicity : Butoxy and octyl substituents increase logP values compared to hydroxyl or methoxy groups, suggesting enhanced blood-brain barrier penetration but poorer aqueous solubility .

Bioactivity : Hydroxyl-rich analogs (e.g., ) exhibit stronger antioxidant activity due to radical scavenging, while alkoxy derivatives may prioritize metabolic stability .

Research Findings and Data Gaps

- Synthetic Accessibility: Alkoxy-substituted chromenones (e.g., butoxy derivatives) are typically synthesized via nucleophilic substitution or Mitsunobu reactions, whereas prenylated analogs require enzymatic or transition-metal catalysis .

- Biological Data : While 5,7-dihydroxy analogs show IC₅₀ values of 10–50 μM in antioxidant assays (e.g., DPPH), alkoxy derivatives lack comparable experimental data, necessitating further study .

- Thermal Stability: Butoxy groups may improve thermal stability compared to hydroxylated analogs, as seen in differential scanning calorimetry (DSC) studies of related flavonoids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.